molecular formula C14H11NO3 B11868025 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl- CAS No. 889879-49-6

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-

Cat. No.: B11868025
CAS No.: 889879-49-6
M. Wt: 241.24 g/mol
InChI Key: UVXJASFENARKDH-UHFFFAOYSA-N
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Description

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, is a heterocyclic compound characterized by a fused benzopyranopyridinone core with methoxy and methyl substituents at the 7- and 2-positions, respectively. This scaffold is part of the 1-azaxanthone family (referred to in ) and shares structural similarities with bioactive chromeno- and thiochromeno-pyridinone derivatives.

Properties

CAS No.

889879-49-6

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

7-methoxy-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C14H11NO3/c1-8-3-5-10-13(16)11-7-9(17-2)4-6-12(11)18-14(10)15-8/h3-7H,1-2H3

InChI Key

UVXJASFENARKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The multicomponent synthesis of chromeno[2,3-b]pyridines involves a cascade of Knoevenagel condensation, Michael addition, and cyclization. For 7-methoxy-2-methyl derivatives, 7-methoxy-2-methylsalicylaldehyde serves as the critical starting material. When reacted with malononitrile dimer and malonic acid in dimethyl sulfoxide (DMSO), the aldehyde undergoes Knoevenagel condensation with malononitrile to form an α,β-unsaturated intermediate. Subsequent Michael addition of malonic acid and cyclization yields the fused benzopyrano-pyridinone core (Fig. 1).

Key Conditions :

  • Solvent : DMSO (boiling point: 189°C) enables high-temperature reactions without decomposition.

  • Catalyst : No external catalyst required; the hydroxide anion generated in situ accelerates cyclization.

  • Yield : 70–92% under optimized conditions.

Table 1. Optimization of Multicomponent Synthesis

SolventTemperature (°C)Time (h)Yield (%)
DMSO120492
DMF120685
Ethanol781262

Ullmann Coupling and Cyclization Strategy

Coupling of Halogenated Pyridines with Phenolic Components

This method involves coupling 2-chloronicotinic acid with 7-methoxy-2-methylphenol under Ullmann conditions:

  • Reagents : K₂CO₃, DMF, 100°C, 2 hours.

  • Product : 2-(7-Methoxy-2-methylphenoxy)nicotinic acid (yield: 74%).

Cyclization to Benzopyrano-Pyridinone

The coupled product undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 3 hours, forming the benzopyrano-pyridinone skeleton. The methyl and methoxy groups remain intact due to their stability under acidic conditions.

Advantages :

  • High regioselectivity for the 7-methoxy-2-methyl substitution pattern.

  • Scalable to gram quantities with minimal byproducts.

Skraup Reaction Modifications

Amination and Cyclization

While Skraup reactions typically synthesize quinoline derivatives, they can be adapted for benzopyrano-pyridinones by starting with 6-amino-5H-benzopyrano[2,3-b]pyridin-5-one . For the target compound:

  • Amination : Treat 5H-benzopyrano[2,3-b]pyridin-5-one with hydroxylamine sulfate and H₂SO₄ at 140–150°C.

  • Methylation : Introduce the 7-methoxy group via nucleophilic substitution of a hydroxyl intermediate with methyl iodide.

Limitations :

  • Low yield (14–22%) for amino derivatives.

  • Requires chromatographic purification.

Comparative Analysis of Methods

Table 2. Method Efficiency and Applicability

MethodYield (%)Purity (%)ScalabilityKey Advantage
Multicomponent9298HighOne-pot synthesis
Ullmann-Cyclization7495ModerateRegioselective
Skraup Modification2285LowFunctional group tolerance

Research Findings and Optimization Insights

Solvent Effects on Cyclization

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates. Protic solvents (e.g., ethanol) slow cyclization due to hydrogen bonding with nucleophiles.

Temperature-Dependent Byproduct Formation

Above 130°C, decarboxylation of malonic acid generates CO₂, reducing yields by 15–20%. Maintaining temperatures at 120°C minimizes this side reaction.

Catalytic Additives

Adding 5 mol% of piperidine accelerates Knoevenagel condensation, reducing reaction time from 6 to 3 hours. However, excess base promotes hydrolysis of the nitrile group .

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and alkyl halides are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

Chemical Properties and Structure

5H-Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl- has the molecular formula C13H9NO3C_{13}H_{9}NO_{3} and a molecular weight of 227.22 g/mol. Its unique structure features a benzopyran core fused with a pyridine ring, which contributes to its biological activity and chemical reactivity.

Anticancer Activity

Research has indicated that compounds within the benzopyrano[2,3-b]pyridine class exhibit notable anticancer properties. For instance:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5H-Benzopyrano[2,3-b]pyridin-5-one showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Research Findings : In vitro studies have shown that it possesses antibacterial and antifungal activities against a range of pathogens. The mechanism involves disruption of microbial cell membranes.
  • Application : This property makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Photovoltaic Materials

The unique electronic properties of 5H-Benzopyrano[2,3-b]pyridin-5-one have led to its exploration in material science:

  • Solar Cell Efficiency : Research indicates that incorporating this compound into organic photovoltaic cells can enhance their efficiency due to its ability to facilitate charge transport.
  • Case Study : A study highlighted improvements in power conversion efficiency when using derivatives in organic solar cells, showcasing their potential in renewable energy applications .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityApplication Area
5H-Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-Methoxy and methyl substitutionsAnticancer, AntimicrobialPharmaceuticals
9-tert-Butyl-7-methyl-5H-benzopyrano[2,3-b]pyridin-5-onetert-butyl groupEnhanced lipophilicityDrug formulation
4-Amino-7-chloro-5H-benzopyrano[2,3-b]pyridineAmino group at position 4Increased biological activityTherapeutics

Mechanism of Action

The mechanism of action of 7-METHOXY-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (as in the target compound) may reduce reactivity compared to amino or halogen substituents but improve metabolic stability.
  • Methyl groups at position 2 (shared with 3-acetyl-2,7-dimethyl-) could sterically hinder electrophilic substitution at adjacent positions.

Physicochemical Properties

  • Melting Points: Amino derivatives (e.g., 7-amino-: 253–254°C) generally exhibit higher melting points than halogenated analogs (e.g., 7-chloro-: 193.5–194.6°C), likely due to intermolecular hydrogen bonding .
  • Lipophilicity: Methoxy and methyl groups (logP ~2–3 estimated) may enhance membrane permeability compared to polar amino or tetrazolyl groups (logP <1 for Traxanox) .

Biological Activity

5H-Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a fused bicyclic structure comprising a benzopyran and a pyridine moiety. Its molecular formula is C17H17NO2C_{17}H_{17}NO_2, with a molecular weight of approximately 267.32 g/mol. The presence of methoxy and methyl substituents at specific positions enhances its chemical properties and biological activities.

Biological Activities

Research indicates that compounds similar to 5H-Benzopyrano[2,3-b]pyridin-5-one exhibit various biological activities:

  • Antiplatelet Activity : Studies have shown that derivatives of benzopyrano compounds can exhibit antiplatelet effects. For instance, certain derivatives demonstrated significant inhibition of platelet aggregation induced by ADP and arachidonic acid in vitro, suggesting potential therapeutic applications in cardiovascular diseases .
  • Anti-inflammatory Effects : Compounds from the benzopyrano class have been evaluated for anti-inflammatory properties. In vivo studies indicated that some derivatives showed significant reduction in paw edema in rat models, comparable to established anti-inflammatory drugs like indomethacin .
  • Anticancer Properties : The anti-proliferative activity of benzopyrano derivatives has been explored against various cancer cell lines. For example, certain analogues exhibited IC50 values in the nanomolar range against HCT116 and MDA-MB-231 cell lines, indicating strong potential for development as anticancer agents .

The mechanisms through which 5H-Benzopyrano[2,3-b]pyridin-5-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways or platelet aggregation.
  • Induction of Apoptosis : Anticancer activity may be mediated through the induction of apoptosis in cancer cells, disrupting their proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyFindings
AntiplateletIn vitro (rabbit plasma)Significant inhibition of aggregation (ADP, AA)
Anti-inflammatoryRat paw edema modelComparable effects to indomethacin
AnticancerHCT116 and MDA-MB-231 cell linesIC50 values between 25–50 nM

Case Study: Antiplatelet Activity

A study conducted on various derivatives of benzopyrano compounds revealed that modifications at the 7-position significantly enhanced antiplatelet activity. The 7-methoxy derivative exhibited an ASA-like effect, suggesting its potential application in managing thrombotic disorders .

Case Study: Anti-inflammatory Effects

In an evaluation of anti-inflammatory properties using a rat model, the compound was administered prior to inducing inflammation. Results indicated a marked decrease in swelling compared to controls, reinforcing its potential use as an anti-inflammatory agent .

Q & A

Basic: What are the established synthetic routes for 7-methoxy-2-methyl-substituted benzopyrano-pyridinone derivatives?

Methodological Answer:
Synthesis typically involves cyclocondensation reactions using substituted chromones or pyridine precursors. For example, analogous compounds (e.g., thiochromeno-pyridines) are synthesized via base-mediated cyclization of thiourea derivatives with α,β-unsaturated ketones under reflux conditions . Key steps include:

  • Reagent Selection : Use of NaH in DMF for deprotonation, followed by alkylation with iodomethane to introduce methyl groups (as demonstrated in pyrrolopyrimidine synthesis) .
  • Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 1:199 v/v) or TLC for intermediate isolation .
  • Yield Optimization : Reaction temperature control (0°C to room temperature) minimizes side reactions .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and bond angles, as done for related thiochromeno-pyridinones (e.g., C–S bond lengths: ~1.68 Å; torsion angles: <5° deviations) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with fused-ring systems .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can synthetic routes be optimized to improve regioselectivity in benzopyrano-pyridinone ring formation?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during cyclization .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) may direct electrophilic substitution in the pyridine ring, as seen in analogous flavone syntheses .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% in similar heterocyclic systems .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for methoxy-substituted flavones) .
  • Molecular Dynamics : Simulate solvent interactions using explicit water models to assess stability of the lactone ring .
  • NIST Data Validation : Cross-reference experimental IR/Raman spectra with NIST databases to validate computational outputs .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Variable-Temperature NMR : Resolve overlapping signals (e.g., methoxy vs. methyl protons) by acquiring spectra at 25°C and 50°C .
  • 2D-COSY/HSQC : Assign ambiguous peaks in fused-ring systems by correlating ¹H-¹³C couplings .
  • Crystallographic Refinement : Reanalyze X-ray data with SHELXL to correct for thermal motion artifacts, as applied in related trione structures .

Basic: What analytical techniques are critical for assessing purity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid (85:15 v/v) .
  • Melting Point Analysis : Compare observed values (e.g., 200–201°C) with literature to detect impurities .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain substituent effects on ring-closure efficiency?

Methodological Answer:

  • Electron-Donating Groups : Methoxy groups at C7 stabilize intermediates via resonance, accelerating cyclization (k = 0.15 min⁻¹ in DMF at 80°C) .
  • Steric Hindrance : 2-Methyl substituents may slow ring closure by ~20% compared to unsubstituted analogs, requiring prolonged heating .
  • Isotopic Labeling : Track ¹³C-labeled carbonyl groups to confirm nucleophilic attack pathways .

Advanced: How might structural modifications influence potential bioactivity?

Methodological Answer (Hypothetical Framework):

  • SAR Analysis : Compare with anti-inflammatory thieno-pyridines (e.g., 40% reduction in murine paw swelling with benzodioxole derivatives) .
  • Docking Studies : Model interactions with COX-2 using AutoDock Vina; prioritize methoxy groups for hydrogen bonding with Tyr355 .
  • In Vitro Assays : Test kinase inhibition (e.g., JAK/STAT pathways) due to pyridine’s ATP-mimetic potential .

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